二磷酰四氯化物

描述

Synthesis Analysis

The synthesis of diphosphoryl tetrachloride and related compounds involves various chemical reactions and processes. A notable method for preparing related compounds involves the dehydration of difluorophosphoric acid with phosphoric anhydride, leading to compounds like diphosphoryl tetrafluoride, which can be compared to diphosphoryl tetrachloride for structural insights (Robinson, 1962).

Molecular Structure Analysis

The molecular structure of diphosphoryl tetrachloride and similar compounds is characterized by Raman and F19 n.m.r. spectra, indicating a symmetric structure consistent with such compounds. Comparative studies with diphosphoryl tetrafluoride provide a basis for understanding the molecular vibrations and structure of diphosphoryl tetrachloride (Robinson, 1962).

Chemical Reactions and Properties

Diphosphoryl tetrachloride engages in various chemical reactions, demonstrating its reactivity and interaction with other chemical entities. Studies on diphosphorylated metalloporphyrins and their electrochemical behavior offer insights into the complex reactions that similar phosphoryl compounds can undergo, including redox reactions and interactions with metals (Fang et al., 2015).

Physical Properties Analysis

The physical properties of diphosphoryl tetrachloride, such as stability and reaction kinetics, can be inferred from research on related compounds. For instance, the synthesis and characterization of tetrakis(2,4,6-triisopropylphenyl)diphosphine provides valuable data on the stability and thermal properties of bulky tetraorganodiphosphines, which share similarities with diphosphoryl tetrachloride (Brady et al., 2000).

Chemical Properties Analysis

The chemical properties of diphosphoryl tetrachloride, including its reactivity and interaction with other substances, are highlighted through studies on related diphosphorus compounds. The exploration of reactions and the stability of these compounds under various conditions contribute to a deeper understanding of diphosphoryl tetrachloride's chemical behavior (Velian et al., 2014).

科学研究应用

Pb(2+)-选择性膜电极中的离子载体: 四苄基焦磷酸盐和二苯膦酸酐已被用作 Pb(2+)-选择性膜电极中的新型离子载体。这些化合物对铅离子表现出接近能斯特的响应,并且对其他金属具有相当的选择性 (徐和 Katsu,2000).

拉曼和核磁共振光谱相似性: 二磷酰四氟化物具有对称结构,其拉曼和 F19 核磁共振光谱与二磷酰四氯化物相似。这表明二磷酰四氟化物可以用作制备类似化合物的试剂 (罗宾逊,1962).

肿瘤坏死因子 (TNF) 的诱导阻断: 来自红假单胞菌 sphaeroides ATCC 17023 的二磷酰脂 A 有效阻断有毒脂多糖在巨噬细胞中诱导 TNF,可能是由于竞争性结合活性位点 (Takayama 等,1989).

核苷二磷酸糖的高效合成: 1H-四唑可高效地利用易得的核苷 5'-单磷酸吗啉酯和糖 1-磷酸合成核苷二磷酸糖,在焦磷酸键形成中既充当酸又充当亲核催化剂 (Wittmann 和 Wong,1997).

混合价二磷化合物合成: N.N'-二甲基-N.N'-双(三甲基甲硅烷基)脲与二氯甲基膦的对称二磷酸化可以导致合成各种混合价二磷化合物,在有机合成中具有潜在应用 (Bettermann 等,1983).

在细胞完整性和信号转导中的作用: DIPP 的 MutT 结构域可能在细胞完整性和信号转导中发挥作用,可能影响基因表达和细胞功能 (Safrany 等,1998).

作用机制

安全和危害

Diphosphoryl tetrachloride is corrosive and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

未来方向

Diphosphoryl tetrachloride is used in various chemical reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . Its future directions could involve further exploration of its use in these and other chemical reactions.

属性

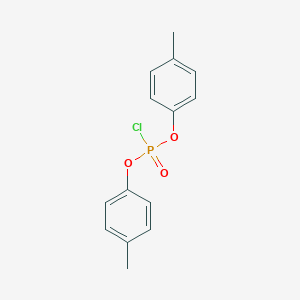

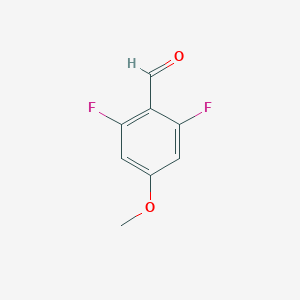

InChI |

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIXUGILVWVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

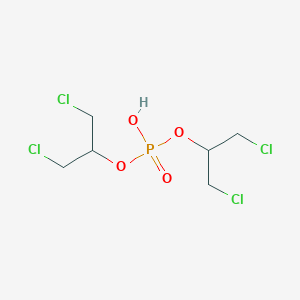

O=P(OP(=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159179 | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphosphoryl tetrachloride | |

CAS RN |

13498-14-1 | |

| Record name | Diphosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13498-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of pyrophosphoryl chloride?

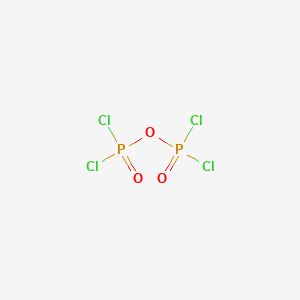

A1: Pyrophosphoryl chloride has the molecular formula P2O3Cl4 and a molecular weight of 252.72 g/mol. Its structure consists of two phosphorus atoms bridged by an oxygen atom, with each phosphorus atom double-bonded to one oxygen atom and single-bonded to two chlorine atoms. [, , ]

Q2: What spectroscopic data is available for pyrophosphoryl chloride?

A2: Raman and 19F NMR spectroscopy have been utilized to characterize pyrophosphoryl tetrafluoride (F2P(O)—O—P(O)F2), a related compound. [] 35Cl nuclear quadrupole resonance (NQR) studies have been conducted on pyrophosphoryl chloride and its dithio analog, P2OS2Cl4. []

Q3: Is pyrophosphoryl chloride stable in the presence of moisture?

A3: Pyrophosphoryl chloride is highly reactive with water, undergoing hydrolysis to form phosphoric acid and hydrochloric acid. []

Q4: What are the main applications of pyrophosphoryl chloride in organic synthesis?

A4: Pyrophosphoryl chloride is primarily used as a reagent for phosphorylation reactions, converting alcohols to their corresponding phosphates. It has also found use in Vilsmeier-Haack reactions for formylating aromatic compounds. [, , , , , ]

Q5: How does pyrophosphoryl chloride compare to phosphoryl chloride (POCl3) in phosphorylation reactions?

A5: While both can phosphorylate alcohols, pyrophosphoryl chloride has demonstrated advantages in specific reactions, such as synthesizing nucleoside 3',5'-bisphosphates, where it has shown higher yields compared to phosphoryl chloride. []

Q6: Can you provide an example of pyrophosphoryl chloride used in a one-pot synthesis?

A6: Researchers successfully employed pyrophosphoryl chloride as a green, reductive chlorination agent in the one-pot synthesis of quetiapine, an antipsychotic drug. This method significantly reduced reaction times and achieved near-quantitative yields. []

Q7: How is pyrophosphoryl chloride utilized in Vilsmeier-Haack reactions?

A7: Pyrophosphoryl chloride can be combined with dimethylformamide to generate the Vilsmeier reagent, facilitating the formylation of electron-rich aromatic compounds. [, , ]

Q8: Have computational methods been applied to study pyrophosphoryl chloride?

A8: While specific computational studies on pyrophosphoryl chloride are limited in the provided research, computational tools could be employed to investigate its reactivity, reaction mechanisms, and interactions with other molecules.

Q9: How is pyrophosphoryl chloride typically stored and handled?

A10: Due to its reactivity with moisture, pyrophosphoryl chloride should be stored under anhydrous conditions, preferably in a desiccator or glovebox. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。